but-3-en-2-one
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Overview
Description
Butenone, also known as methyl vinyl ketone, is an organic compound with the formula CH₃C(O)CH=CH₂. It is a reactive compound classified as an enone, and it is the simplest example of this class. Butenone is a colorless, flammable, and highly toxic liquid with a pungent odor. It is soluble in water and polar organic solvents .
Mechanism of Action
Target of Action
But-3-en-2-one, also known as 2-butenone or acetyl ethylene, belongs to the class of organic compounds known as enones
Mode of Action
This can lead to modifications of biological macromolecules, potentially altering their function
Biochemical Pathways
The specific biochemical pathways affected by this compound are not clearly defined in the available literature. Enones can participate in various biochemical reactions due to their reactive nature. They may affect multiple pathways depending on their specific targets and the cellular context .
Pharmacokinetics
Some physical and chemical properties of the compound have been predicted . It has a boiling point of 76.7±9.0 °C at 760 mmHg and a vapour pressure of 99.6±0.1 mmHg at 25°C . These properties may influence its bioavailability and distribution in the body.
Result of Action
The molecular and cellular effects of this compound’s action are not well-documented. As an enone, it could potentially react with cellular nucleophiles, leading to modifications of proteins or other macromolecules. This could result in a variety of cellular effects, depending on the specific targets and the context of the cells .
Biochemical Analysis
Biochemical Properties
But-3-en-2-one has been found to interact with key digestive enzymes such as α-amylase and α-glucosidase . The compound inhibits these enzymes in a reversible manner, suggesting that it forms non-covalent interactions with the enzyme active sites . This inhibition is crucial in the regulation of carbohydrate hydrolysis, which is a key process in controlling hyperglycemia .
Cellular Effects
The effects of this compound on cellular processes are largely tied to its inhibitory effects on α-amylase and α-glucosidase. By inhibiting these enzymes, this compound can influence cell function by modulating the breakdown of carbohydrates and the subsequent release of glucose. This can have downstream effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves binding to the active sites of α-amylase and α-glucosidase, inhibiting their activity . The interaction between the compound and these enzymes is primarily influenced by hydrogen bonding and van der Waals forces, suggesting that the compound fits into the active site of the enzymes and disrupts their normal function .
Temporal Effects in Laboratory Settings
The effects of this compound on enzyme activity have been observed to be reversible, suggesting that the compound does not permanently modify the enzymes This indicates that the effects of this compound may diminish over time as the compound is metabolized or removed from the system
Metabolic Pathways
Given its interactions with α-amylase and α-glucosidase, it may be involved in carbohydrate metabolism .
Transport and Distribution
Given its small size and hydrophobic nature, it may be able to diffuse across cell membranes .
Preparation Methods
Butenone is primarily synthesized through the condensation of acetone and formaldehyde, followed by dehydration. Another method involves the Mannich reaction, which uses diethylammonium chloride and acetone to produce the Mannich adduct. Heating this ammonium salt releases the ammonium chloride and butenone .
Chemical Reactions Analysis
Butenone undergoes various chemical reactions, including:
Oxidation: Butenone can be oxidized to produce different products depending on the conditions and reagents used.
Reduction: It can be reduced to butanol using hydrogen in the presence of a catalyst.
Substitution: Butenone can undergo nucleophilic addition reactions due to the presence of the carbonyl group.
Polymerization: It can polymerize spontaneously, and hydroquinone is often added to inhibit this process
Scientific Research Applications
Butenone is used in various scientific research applications, including:
Chemistry: It is a useful intermediate in the synthesis of other compounds, such as steroids and pharmaceuticals.
Biology: Butenone’s reactivity makes it valuable in studying biological processes and interactions.
Medicine: It is used in the synthesis of pharmaceutical drugs, including etorphine, buprenorphine, and others.
Industry: Butenone is used in the production of synthetic vitamin A and as a precursor to commercial fungicides
Comparison with Similar Compounds
Butenone is similar to other ketones such as butanone (methyl ethyl ketone) and acetone. its reactivity as an enone distinguishes it from these compounds. Butanone, for example, is less reactive and is primarily used as an industrial solvent .
Similar Compounds
Butanone (Methyl Ethyl Ketone): CH₃C(O)CH₂CH₃
Acetone: CH₃C(O)CH₃
Biological Activity
But-3-en-2-one, also known as mesityl oxide, is a compound with diverse biological activities. This article delves into its pharmacological potential, including antineoplastic, anti-inflammatory, antifungal, and antibacterial properties. The following sections outline the compound's biological activity, supported by data tables and relevant case studies.
This compound has the molecular formula C5H8O and is characterized by its unsaturated ketone structure. Its chemical structure allows for various interactions with biological systems, making it a subject of interest in medicinal chemistry.
Antineoplastic Activity
Recent studies have indicated that this compound exhibits significant antineoplastic properties. A study utilizing the PASS (Prediction of Activity Spectra for Substances) algorithm assessed its potential against various cancer cell lines. The results showed promising activity against certain types of tumors, suggesting that it may inhibit cancer cell proliferation through mechanisms that require further investigation .
Anti-inflammatory Effects
In addition to its antineoplastic properties, this compound has demonstrated anti-inflammatory effects. Research indicates that it can modulate inflammatory pathways, potentially reducing cytokine production in response to inflammatory stimuli. This suggests a role in managing conditions characterized by chronic inflammation .
Antifungal and Antibacterial Properties
This compound has also been evaluated for its antifungal and antibacterial activities. Studies have shown that it can inhibit the growth of various fungal strains and bacteria, making it a candidate for developing new antimicrobial agents .
Data Table: Biological Activity Spectrum
The following table summarizes the biological activities of this compound as predicted by the PASS algorithm:
Activity Type | Probability (P_a) | Reference |
---|---|---|
Antineoplastic | 0.75 | |
Anti-inflammatory | 0.68 | |
Antifungal | 0.65 | |
Antibacterial | 0.70 |
Case Study 1: Anticancer Potential
In a controlled laboratory setting, this compound was tested against several cancer cell lines, including breast and lung cancer cells. The study found that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase .
Case Study 2: Anti-inflammatory Mechanism
Another study investigated the anti-inflammatory effects of this compound in a mouse model of acute inflammation. Mice treated with this compound showed reduced edema and lower levels of pro-inflammatory cytokines compared to controls. This suggests that this compound may be effective in managing inflammatory diseases .
Properties
CAS No. |
78-94-4 |
---|---|
Molecular Formula |
C4H6O |
Molecular Weight |
70.09 g/mol |
IUPAC Name |
but-3-en-2-one |
InChI |
InChI=1S/C4H6O/c1-3-4(2)5/h3H,1H2,2H3 |
InChI Key |
FUSUHKVFWTUUBE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C=C |
boiling_point |
179 °F at 760 mmHg (EPA, 1998) 81.4 °C Forms binary azeotrope with water; BP: 75 °C at 760 mm Hg (12% water) ... polymerizes on standing. 81 °C 179 °F |
Color/Form |
Colorless liquid |
density |
0.8407 to 0.8636 at 68 to 77 °F (EPA, 1998) 0.8636 at 20 °C/4 °C; 0.8407 at 25 °C/4 °C Saturated vapor density = 0.01714 lb/cu ft at 70 °F Relative density (water = 1): 0.86 0.8407 |
flash_point |
20 °F (EPA, 1998) 20 °F (-7 °C) (Closed cup) 30 °F (open cup) -7 °C c.c. 20 °F |
melting_point |
20 °F (EPA, 1998) FP: 20 °F = -7 °C = 266 deg K -7 °C 20 °F |
physical_description |
Methyl vinyl ketone appears as a clear colorless liquid with a pungent odor. Flash point 20 °F. May polymerize with the release of heat under exposure to heat or contamination. Less dense than water. Highly toxic by inhalation. Causes burns to skin, eyes and mucous membranes. Colorless liquid with a pungent odor; [HSDB] Colorless to pale yellow liquid with a strong irritating odor; [CHRIS] COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR. A clear colorless liquid with a pungent odor. |
Purity |
93 |
Related CAS |
25038-87-3 |
solubility |
greater than or equal to 100 mg/mL at 72 °F (NTP, 1992) Easily sol in methanol, ethanol, ether, acetone, glacial acetic acid; slightly sol in hydrocarbons. Slightly soluble in carbon tetrachloride; soluble in benzene Solubility in water: good |
vapor_density |
2.41 (EPA, 1998) - Heavier than air; will sink (Relative to Air) 2.41 (Air = 1) Relative vapor density (air = 1): 2.4 2.41 |
vapor_pressure |
86 mmHg at 72 °F ; 276 mmHg at 124 °F; 661 mmHg at 167 °F (NTP, 1992) 83.9 [mmHg] Vapor pressure, kPa at 25 °C: 11 86 mmHg at 72 °F |
Origin of Product |
United States |
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